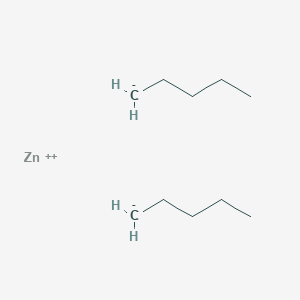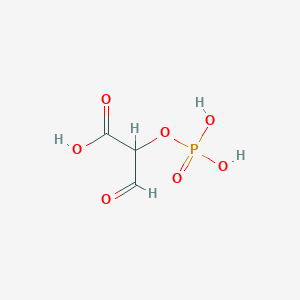
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid, also known as MTA, is a small molecule compound that has been used in various scientific research studies. MTA has been studied for its potential therapeutic applications in cancer treatment, as well as its role in regulating gene expression.
Wirkmechanismus
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is believed to exert its therapeutic effects through a variety of mechanisms. One mechanism is the inhibition of histone deacetylases, which can lead to changes in gene expression patterns. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. This inhibition can lead to the accumulation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can induce apoptosis and inhibit cell growth. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been shown to regulate gene expression, which can have a variety of downstream effects. In addition, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins that are important for cell survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its relatively simple synthesis method. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is also a small molecule compound, which makes it easier to study in vitro. However, one limitation of using 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid in lab experiments is its potential toxicity. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been shown to be toxic to some cell types, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid. One area of research is the development of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid analogs that have improved therapeutic properties. Another area of research is the identification of specific cancer types that are most responsive to 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid treatment. In addition, further research is needed to understand the mechanisms by which 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid regulates gene expression and induces apoptosis in cancer cells. Overall, 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has shown promise as a potential therapeutic agent in cancer treatment, and further research is needed to fully understand its potential.
Synthesemethoden
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of 4-methyl-2-thiazolamine with phthalic anhydride in the presence of a catalyst. Other methods include the reaction of 4-methyl-2-thiazolamine with phthalic acid or phthalic acid anhydride in the presence of a dehydrating agent. The synthesis of 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has been studied for its potential therapeutic applications in cancer treatment. Studies have shown that 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. 4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid has also been studied for its role in regulating gene expression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition can lead to changes in gene expression patterns, which can have therapeutic implications.
Eigenschaften
Produktname |
4-Methyl-N-(4-methyl-thiazol-2-yl)-phthalamic acid |
|---|---|
Molekularformel |
C13H12N2O3S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
4-methyl-2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C13H12N2O3S/c1-7-3-4-9(12(17)18)10(5-7)11(16)15-13-14-8(2)6-19-13/h3-6H,1-2H3,(H,17,18)(H,14,15,16) |
InChI-Schlüssel |
QTUAKCYQADXTAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC(=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B225897.png)






![2-[(2-Bromo-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B225984.png)



